In terms of chemical classification, 2-methylpent-2-en-1-yl acetate falls under the category of esters, which are derived from carboxylic acids and alcohols. Specifically, it is formed from acetic acid and 2-methylpent-2-en-1-ol. The compound is recognized for its applications in flavoring and perfumery due to its pleasant scent profile .
The synthesis of 2-methylpent-2-en-1-yl acetate can be achieved through several methods:
1. Esterification Reaction:
2. Alternative Synthetic Routes:
The molecular structure of 2-methylpent-2-en-1-yl acetate features a double bond between the second and third carbon atoms in the pentane chain, contributing to its unsaturation. The structure can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure by identifying distinct chemical shifts corresponding to hydrogen atoms in different environments within the molecule .
2-Methylpent-2-en-1-yl acetate participates in various chemical reactions typical for esters and alkenes:
1. Hydrolysis:
2. Polymerization:
3. Addition Reactions:
The mechanism of action for 2-methylpent-2-en-1-yl acetate primarily revolves around its reactivity as an alkene and an ester:
Electrophilic Addition:
Esterification Reactions:
It is soluble in organic solvents such as ethanol and ether but has limited solubility in water due to its hydrophobic alkene component .
The primary applications of 2-methylpent-2-en-1-yl acetate include:
1. Fragrance Industry:
2. Flavoring Agent:
3. Chemical Synthesis:
4. Research Applications:
Systematic Nomenclature and SynonymsThe compound is systematically named as 2-methylpent-2-en-1-yl acetate according to IUPAC conventions. Alternative designations include:
Molecular Structure and PropertiesThe molecular structure comprises a six-carbon chain with a methyl branch at C2 and an acetate group at C1, featuring a double bond between C2 and C3. Key physicochemical properties are summarized below:
Table 1: Physicochemical Properties of 2-Methylpent-2-en-1-yl Acetate
Property | Value | Measurement Conditions | |
---|---|---|---|
Molecular Formula | C₈H₁₄O₂ | - | |
Molecular Weight | 142.2 g/mol | - | |
Boiling Point | 172–174°C | At 760 mmHg | |
Density | 0.902 g/cm³ | Predicted | |
LogP (Partition Coefficient) | 2.60 | Estimated | |
Solubility in Water | 430 mg/L at 25°C | - | |
Solubility in Alcohol | Miscible | - | |
Vapor Pressure | 1.3 mmHg | At 25°C | [1] [3] |
The compound’s moderate LogP value indicates preferential solubility in organic matrices over aqueous systems, aligning with its use in oil-based fragrance formulations. Its fruity odor manifests at low thresholds, typical of unsaturated esters [3].
The compound was first synthesized in the early 20th century through classical esterification methods. A significant advance occurred in 1935 when Guillemonat reported its preparation via selenium dioxide oxidation of related terpenes, followed by acetylation. This method, documented in the Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, established a reproducible route to the compound and its analogs [5]. Initial interest centered on its structural relationship to naturally occurring fruit volatiles, though it is not found in significant quantities in nature [3]. By the mid-20th century, its synthesis was optimized for industrial-scale production, coinciding with the growth of synthetic aroma chemicals.
Synthetic Utility2-Methylpent-2-en-1-yl acetate serves as a model substrate in organic reactions due to its α,β-unsaturation. It undergoes typical electrophilic additions and reductions, and participates in cyclization reactions to form acetals. For example, cyclic acetals derived from its precursor aldehyde (2-methyl-2-pentenal) exhibit enhanced stability and modified aroma profiles, expanding their utility in flavor chemistry [6].
Table 2: Key Industrial Applications
Application Sector | Function | Example Products | |
---|---|---|---|
Fragrance Formulations | Top/Middle note | Perfumes, detergents, candles | |
Flavor Systems | Fruity modifier | Chewing gum, confectionery | |
Functional Materials | Chemical intermediate | Acetal derivatives | [3] [6] |
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